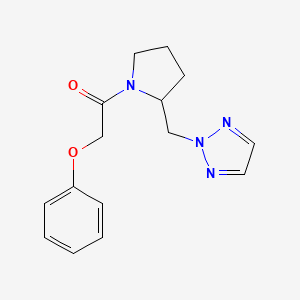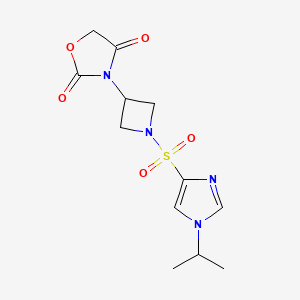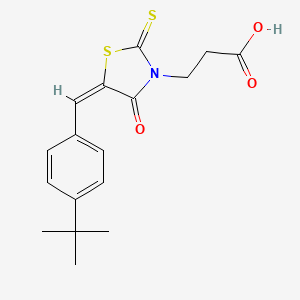
1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-2-phenoxyethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-2-phenoxyethan-1-one is a chemical compound that has been of interest to scientists for its potential applications in scientific research. This compound is also known as TAK-659 and has been investigated for its potential as a therapeutic agent. In
Mecanismo De Acción
Target of action
The compound contains a 1,2,3-triazole ring, which is a type of heterocyclic compound. Heterocyclic compounds, including triazoles, are known to interact with a wide range of biological targets, including enzymes and receptors .
Mode of action
The mode of action of a compound depends on its structure and the target it interacts with. Triazole compounds are known to form hydrogen bonds with their targets, which can lead to changes in the target’s function .
Biochemical pathways
The specific biochemical pathways affected by this compound would depend on its targets. Triazole compounds have been found to be involved in a variety of biochemical processes, including signal transduction and metabolic pathways .
Result of action
The result of the compound’s action would depend on its specific targets and mode of action. Triazole compounds have been found to have a variety of effects, including antimicrobial, anticancer, and anti-inflammatory activities .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TAK-659 has several advantages as a research tool. It is a potent and selective inhibitor of BTK, which makes it a valuable tool for investigating the role of BTK in various diseases. TAK-659 is also relatively easy to synthesize, which makes it accessible to researchers. However, TAK-659 has some limitations for lab experiments. It has poor solubility in water, which can make it challenging to work with. Additionally, TAK-659 has not been extensively studied in vivo, which limits its potential applications.
Direcciones Futuras
There are several future directions for the research of TAK-659. One potential direction is the investigation of TAK-659 in combination with other therapeutic agents. Combining TAK-659 with other drugs may enhance its therapeutic efficacy and reduce the potential for drug resistance. Another potential direction is the investigation of TAK-659 in various animal models to determine its in vivo efficacy and safety. Additionally, the development of more potent and selective BTK inhibitors may lead to the discovery of new therapeutic agents for the treatment of various diseases.
Conclusion:
In conclusion, TAK-659 is a chemical compound that has been investigated for its potential as a therapeutic agent for the treatment of various diseases. TAK-659 inhibits the activity of BTK, which plays a critical role in BCR signaling. TAK-659 has several advantages as a research tool, but it also has some limitations. There are several future directions for the research of TAK-659, including the investigation of TAK-659 in combination with other therapeutic agents and the development of more potent and selective BTK inhibitors.
Métodos De Síntesis
The synthesis of TAK-659 involves the reaction of 1-(2-bromoethyl)-2-phenoxyethan-1-one with 2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidine in the presence of a copper catalyst. This reaction results in the formation of TAK-659 with a yield of 75%. The purity of the compound can be increased by recrystallization.
Aplicaciones Científicas De Investigación
TAK-659 has been investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases. TAK-659 has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), which plays a critical role in B-cell receptor (BCR) signaling. BCR signaling is involved in the growth and survival of B-cell malignancies, autoimmune disorders, and inflammatory diseases.
Propiedades
IUPAC Name |
2-phenoxy-1-[2-(triazol-2-ylmethyl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c20-15(12-21-14-6-2-1-3-7-14)18-10-4-5-13(18)11-19-16-8-9-17-19/h1-3,6-9,13H,4-5,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGXREDMAXQFKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)COC2=CC=CC=C2)CN3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 8-hydroxy-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2973878.png)
![ethyl 4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carboxylate](/img/structure/B2973880.png)
![Methyl 1-(oxo{[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]amino}acetyl)piperidine-4-carboxylate](/img/structure/B2973881.png)
![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-2-(trifluoromethyl)benzamide](/img/structure/B2973882.png)
![1-[(Propan-2-yl)amino]propan-2-one hydrochloride](/img/structure/B2973883.png)
![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B2973885.png)


![2,2,2-trichloro-1-{1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}-1-ethanone](/img/structure/B2973890.png)
![Methyl 6-chloro-4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate](/img/structure/B2973893.png)
![1-methyl-4-[(Z)-3-(4-methylphenyl)-2-phenylsulfanylprop-1-enyl]benzene](/img/structure/B2973894.png)

![1-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2973898.png)